molecular formula C15H17N3O3 B2374640 (5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034573-65-2

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2374640
CAS No.: 2034573-65-2
M. Wt: 287.319
InChI Key: CMBJXOHABHGIFR-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an isoxazole ring, a pyridine ring, and a piperidine ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.

    Formation of the piperidine ring: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives or via reductive amination.

    Coupling reactions: The final step involves coupling the isoxazole, pyridine, and piperidine rings using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and isoxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products:

    Oxidation products: Oxidized derivatives of the piperidine ring.

    Reduction products: Reduced derivatives of the pyridine ring.

    Substitution products: Substituted derivatives at the isoxazole and pyridine rings.

Scientific Research Applications

(5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (5-Methylisoxazol-3-yl)(3-(pyridin-3-yloxy)piperidin-1-yl)methanone
  • (5-Methylisoxazol-3-yl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone

Comparison: Compared to its analogs, (5-Methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-14(17-21-11)15(19)18-8-2-3-13(10-18)20-12-4-6-16-7-5-12/h4-7,9,13H,2-3,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJXOHABHGIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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